1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
Description
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a phenyl ring with 2,4-difluoro and 5-methoxy substituents, linked to an ethylamine backbone in hydrochloride salt form.
Properties
Molecular Formula |
C9H12ClF2NO |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,4-difluoro-5-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)6-3-9(13-2)8(11)4-7(6)10;/h3-5H,12H2,1-2H3;1H |
InChI Key |
APGLYDUVZYLQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-methoxybenzaldehyde.
Synthetic Routes: The key steps include the formation of the ethanamine side chain through reductive amination or other suitable methods.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and automated systems.
Chemical Reactions Analysis
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, ranging from simple derivatives to complex multi-functional compounds.
Scientific Research Applications
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Difluoro and methoxy substituents balance polarity, as seen in analogs like 2C-T (logP ~1.8) .
- Stability : Methoxy groups (as in 1d and 2C-T) enhance stability against oxidative degradation compared to thioether or nitro-substituted analogs .
- Synthesis : The target compound likely follows protocols similar to and , where phenethylamines are synthesized via HCl-mediated salt formation in 1,4-dioxane .
Biological Activity
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride, with the CAS number 2648941-74-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12ClF2NO
- Molecular Weight : 223.65 g/mol
- Structure : The compound features a phenethylamine backbone with two fluorine atoms and a methoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine enhances binding affinity to receptors and enzymes, potentially modulating neurotransmitter activity or inhibiting specific enzymatic functions .
Pharmacological Applications
This compound has shown promise in several areas:
- Neurological Disorders : Preliminary studies suggest potential applications in treating conditions like depression and anxiety by modulating serotonin pathways.
- Cancer Research : Investigations into its effects on tumor growth and cell proliferation indicate possible anticancer properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues in metabolic disorders .
Case Studies and Experimental Data
Recent studies have highlighted the compound's efficacy in various biological assays:
Comparative Analysis
When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-amine hydrochloride | Different fluorine positioning | Altered receptor affinity |
| 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride | Lacks amine group | Reduced biological activity |
Synthesis and Preparation
The synthesis of this compound typically involves:
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, nucleophilic substitution reactions on fluorinated phenyl rings (e.g., bromo/chloro intermediates) can introduce the ethanamine moiety. Key steps include:
- Alkylation : Use of ethylamine derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol) to minimize side reactions.
- Salt Formation : Conversion to the hydrochloride salt via HCl gas or aqueous HCl to enhance stability and solubility .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to achieve >95% purity.
Yield optimization requires precise control of reaction time, stoichiometry (e.g., 1.2 equivalents of amine precursor), and inert atmospheres to prevent oxidation .
Q. How does the hydrochloride salt form affect the compound’s solubility and formulation in aqueous systems?
- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic dissociation, making it suitable for in vitro assays (e.g., receptor binding studies). Solubility can be quantified via:
- pH-Dependent Studies : Measure solubility across pH 2–7 using UV-Vis spectroscopy.
- Co-Solvent Systems : Use DMSO (≤5% v/v) to enhance solubility in biological buffers without denaturing proteins .
Formulation stability should be tested under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation .
Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR to confirm substituent positions on the phenyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro isomers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 232.08) and rule out impurities.
- X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent positions (fluoro, methoxy) on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents at alternative positions (e.g., 3,5-difluoro or 2,5-dimethoxy) and compare bioactivity.
- Biological Assays : Use functional assays (e.g., cAMP accumulation for GPCR targets) to quantify potency (EC) and efficacy (E).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like serotonin receptors, correlating with experimental data .
Example: A 2,4-difluoro configuration may enhance receptor affinity due to electronegative effects, while methoxy groups influence lipophilicity .
Q. What methodological approaches resolve contradictions in reported biological activity data across studies? **
- Methodological Answer :
- Replication Studies : Standardize assay conditions (e.g., cell lines, buffer composition) to eliminate variability.
- Orthogonal Assays : Confirm activity using both binding (e.g., radioligand displacement) and functional assays (e.g., β-arrestin recruitment) .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., batch impurities) .
Q. How can researchers assess the compound’s stability under physiological conditions and validate degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 24–72 hours.
- Analytical Methods :
- HPLC-UV/PDA : Monitor degradation peaks; use gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
- LC-MS/MS : Identify degradation products (e.g., demethylation or defluorination) .
- Kinetic Modeling : Calculate half-life (t) in plasma or simulated gastric fluid to predict in vivo stability .
Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate purity.
- Quality Control (QC) : Establish strict acceptance criteria (e.g., ≥98% purity by HPLC, residual solvent limits per ICH Q3C).
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .
Q. How can researchers evaluate receptor binding affinity and functional selectivity (e.g., biased agonism) for this compound?
- Methodological Answer :
- Radioligand Binding Assays : Determine K values using membranes expressing target receptors (e.g., 5-HT) and competitive ligands (e.g., -ketanserin) .
- Bias Factor Calculation : Compare signaling pathways (e.g., G protein vs. β-arrestin) using the Black-Leff operational model. Normalize data to a reference agonist (e.g., serotonin) to quantify bias .
- Kinetic Profiling : Use surface plasmon resonance (SPR) to measure association/dissociation rates and infer binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
